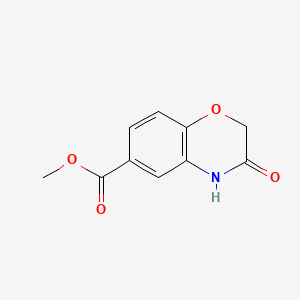

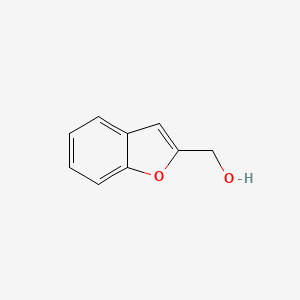

1-Benzofuran-2-ylmethanol

Overview

Description

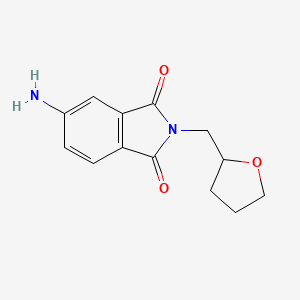

1-Benzofuran-2-ylmethanol is an organic compound with a benzofuran core and a hydroxymethyl group attached . It is widely found in natural products and has a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran synthesis involves a variety of methods. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Other methods include the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis

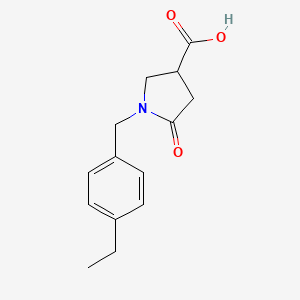

The molecular formula of 1-Benzofuran-2-ylmethanol is C9H8O2 . It has a molecular weight of 148.16 g/mol . The structure includes a benzofuran ring with a hydroxymethyl group attached .Chemical Reactions Analysis

Benzofurans are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems . They have been used in various chemical reactions, including the construction of complex benzofuran derivatives through unique free radical cyclization cascades .Physical And Chemical Properties Analysis

1-Benzofuran-2-ylmethanol has a density of 1.2±0.1 g/cm³, a boiling point of 273.3±15.0 °C at 760 mmHg, and a flash point of 119.1±20.4 °C . It also has a molar refractivity of 42.8±0.3 cm³ .Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 1-Benzofuran-2-ylmethanol, have been shown to possess strong anti-tumor activities . This makes them potential candidates for the development of new cancer therapies.

Antibacterial Properties

Benzofuran derivatives have been found to exhibit significant antibacterial properties . This suggests that 1-Benzofuran-2-ylmethanol could be used in the development of new antibacterial agents.

Anti-Oxidative Effects

Studies have shown that most benzofuran compounds have strong anti-oxidative activities . This means that 1-Benzofuran-2-ylmethanol could potentially be used in treatments aimed at combating oxidative stress in the body.

Anti-Viral Applications

Benzofuran compounds have also been found to have anti-viral activities . This suggests that 1-Benzofuran-2-ylmethanol could be used in the development of new antiviral drugs.

Hepatitis C Treatment

A recently discovered macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity . This suggests that 1-Benzofuran-2-ylmethanol could potentially be used in the treatment of hepatitis C.

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This indicates that 1-Benzofuran-2-ylmethanol could be used in the development of new anticancer drugs.

Mechanism of Action

Target of Action

1-Benzofuran-2-ylmethanol, also known as benzofuran-2-ylmethanol, is a small molecule that belongs to the class of organic compounds known as benzofurans Benzofuran, a closely related compound, has been reported to interact with lysozyme in enterobacteria phage t4 .

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents

Biochemical Pathways

Benzofuran derivatives have been reported to have extensive potential in various biological activities . .

Result of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

properties

IUPAC Name |

1-benzofuran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOMHPHYGAQRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379934 | |

| Record name | 1-benzofuran-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-2-ylmethanol | |

CAS RN |

55038-01-2 | |

| Record name | 2-Benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55038-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzofuran-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)